molecular formula C14H21N3O3S2 B2609707 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1796949-50-2

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2609707
CAS RN: 1796949-50-2
M. Wt: 343.46
InChI Key: NZHYNYQEWKVZLD-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.46. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

One prominent application of sulfonamide derivatives, including those structurally similar to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, is in enzyme inhibition, particularly targeting carbonic anhydrase (CA) isoenzymes. These compounds have demonstrated potent inhibitory effects on human carbonic anhydrase I and II, which are significant for treating conditions like glaucoma, epilepsy, and certain mountain sicknesses. For example, synthesized sulfonamides showed significant inhibition constants against hCA I and hCA II, suggesting their potential as potent CA inhibitors with potential medicinal applications (Büyükkıdan et al., 2017).

Anticancer and Antimicrobial Properties

The exploration of sulfonamide derivatives also extends to their anticancer and antimicrobial properties. Studies on various sulfonamide compounds have uncovered their ability to exhibit cytotoxicity against tumor cell lines and inhibit the growth of microorganisms. This dual functionality highlights the therapeutic potential of these compounds in treating cancer and infectious diseases. For instance, certain sulfonamide derivatives were synthesized and evaluated for their ability to block cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory processes and cancer development. These studies identified potent and selective inhibitors of COX-2, contributing to the development of new anti-inflammatory and anticancer agents (Penning et al., 1997).

Neurological Applications and CNS Disorders

Furthermore, the N-alkylation of sulfonamide derivatives has been identified as a strategy for designing selective ligands or multifunctional agents targeting central nervous system (CNS) disorders. These compounds exhibit antidepressant-like and pro-cognitive properties, offering a promising approach to treating complex diseases such as depression and cognitive impairments. Research in this area has led to the identification of potent 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, which have shown promising results in in vivo models (Canale et al., 2016).

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-9-6-7-13(21-9)12(20-5)8-15-22(18,19)14-10(2)16-17(4)11(14)3/h6-7,12,15H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYNYQEWKVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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